1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
Overview
Description
1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
It’s known that quinolone compounds, which this compound is a derivative of, have been reported to harbor vast therapeutic potential .
Mode of Action
It’s known that quinolones interact with their targets and cause changes that can lead to therapeutic effects . For instance, some quinolones serve as lead structures for synthetic anti-microbial agents, some of them with very novel mechanisms of action such as quorum sensing signaling molecules controlling the population density of Pseudomonas spp .
Biochemical Pathways
Quinolones, in general, have been reported to affect various biochemical pathways leading to their therapeutic effects .
Result of Action
Quinolones, in general, have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .
Preparation Methods
The synthesis of 1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline derivatives and benzyl halides.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the keto group to a hydroxyl group, yielding 1-benzyl-4-hydroxy-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester.
Common Reagents and Conditions: Typical reagents include bases (NaH), oxidizing agents (KMnO4, CrO3), and reducing agents (LiAlH4). Reaction conditions often involve anhydrous solvents and controlled temperatures.
Scientific Research Applications
1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its derivatives exhibit desirable properties.
Comparison with Similar Compounds
1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives:
Similar Compounds: Examples include 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester and 1-ethyl-6,7-methylenedioxy-4-quinoline-3-carboxylic acid
Uniqueness: The presence of the benzyl group and the specific substitution pattern on the quinoline ring confer unique biological activities and chemical reactivity, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
ethyl 1-benzyl-4-oxoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-19(22)16-13-20(12-14-8-4-3-5-9-14)17-11-7-6-10-15(17)18(16)21/h3-11,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZQZQCEKZIQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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